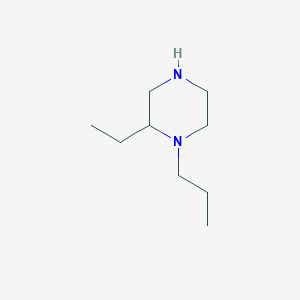
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that features an oxadiazole ring fused with an amino group and a dimethylpropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-amino-2,2-dimethylpropanol with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different ring-opened products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Ring-opened amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 3-(1-Amino-2,2-dimethylpropyl)aniline
- 3-(1-Amino-2,2-dimethylpropyl)-2-methylaniline
- (1-Amino-2,2-dimethylpropyl)phosphinic acid
Uniqueness
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the oxadiazole ring or have different substituents.
特性
分子式 |
C7H13N3O2 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
3-(1-amino-2,2-dimethylpropyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C7H13N3O2/c1-7(2,3)4(8)5-9-6(11)12-10-5/h4H,8H2,1-3H3,(H,9,10,11) |
InChIキー |
XWEHHBSOQARPFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=NOC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
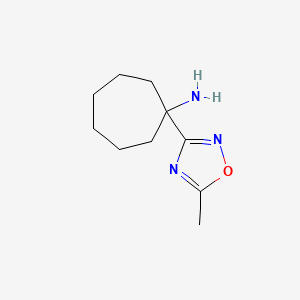
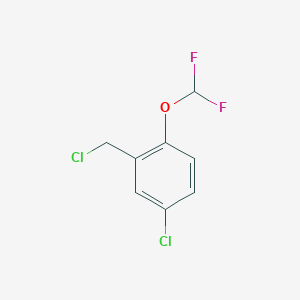
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
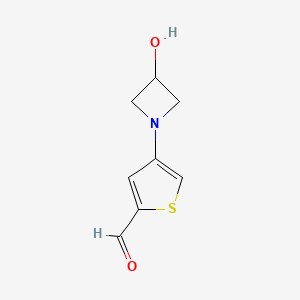
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
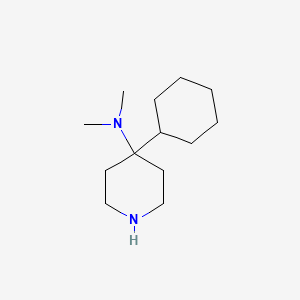
![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
